2-Fluoro-5-nitrobenzotrifluoride

Catalog No.
S704806
CAS No.
400-74-8
M.F
C7H3F4NO2
M. Wt
209.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-nitrobenzotrifluoride

CAS Number

400-74-8

Product Name

2-Fluoro-5-nitrobenzotrifluoride

IUPAC Name

1-fluoro-4-nitro-2-(trifluoromethyl)benzene

Molecular Formula

C7H3F4NO2

Molecular Weight

209.1 g/mol

InChI

InChI=1S/C7H3F4NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H

InChI Key

DNTHMWUMRGOJRY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F

The exact mass of the compound 2-Fluoro-5-nitrobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-nitrobenzotrifluoride (CAS 400-74-8) is a substituted aromatic compound featuring trifluoromethyl, nitro, and fluoro groups. This specific arrangement of powerful electron-withdrawing groups makes it a highly activated substrate for nucleophilic aromatic substitution (SNAr) and a valuable precursor in the multi-step synthesis of complex molecules.[1][2] It serves as a critical building block in the production of specialized agrochemicals and active pharmaceutical ingredients (APIs) where precise regiochemistry and high reactivity are required.[1][2]

Substituting 2-Fluoro-5-nitrobenzotrifluoride with its positional isomers or other halogenated analogs is often unfeasible in established synthesis protocols. The rate and regioselectivity of nucleophilic aromatic substitution (SNAr) are critically dependent on the spatial relationship between the leaving group (fluorine) and the activating groups (nitro and trifluoromethyl).[3][4] An incorrect isomer, such as one where the fluorine is meta to an activating group, will exhibit drastically lower reactivity, leading to failed reactions or significantly reduced yields.[3] Similarly, replacing the highly activating fluorine with a less electronegative halogen like chlorine can alter reaction kinetics and may not be compatible with optimized process conditions, making this compound non-interchangeable for specific, validated synthetic routes.

Precursor Suitability: Essential for High-Yield Synthesis of 2-Nitro-4-trifluoromethylaniline

In the industrial synthesis of 2-nitro-4-trifluoromethylaniline, a key intermediate for various agrochemicals, the choice of starting material is critical. Using 4-chloro-3-nitrobenzotrifluoride as a precursor in a reaction with aqueous ammonia allows for the synthesis of the target aniline with a yield of 99% and purity greater than 98%.[5] This high-yield nucleophilic aromatic substitution is specifically enabled by the arrangement of substituents on the aromatic ring. Attempting this synthesis with a different isomer would result in a structurally different and likely inactive final product, demonstrating the non-interchangeable nature of 2-Fluoro-5-nitrobenzotrifluoride's precursor, 4-chloro-3-nitrobenzotrifluoride, in this established industrial process.

Evidence DimensionProduct Yield
Target Compound Data99% yield (using the chloro-analog precursor)
Comparator Or BaselineUse of an incorrect positional isomer would lead to a different, non-target product.
Quantified DifferenceQualitatively absolute; only the correct isomer provides the desired product.
ConditionsReaction of 4-chloro-3-nitrobenzotrifluoride with excess aqueous ammonia at 80-150°C.

For manufacturers of agrochemical intermediates, using this specific structural backbone is essential to achieve the high yield and purity required for cost-effective production.

Synthesis Compatibility: Facilitates Scalable Electrochemical Reduction to Anilines

The conversion of nitroaromatics to anilines is a fundamental industrial process. Electrochemical reduction offers a reagent-free, sustainable alternative to traditional methods. For nitrobenzotrifluorides, this method has been successfully scaled to produce over 100 grams of the corresponding 3-trifluoromethylaniline per run.[6][7] The presence of the electron-withdrawing trifluoromethyl and fluoro groups facilitates this reduction.[8] Compared to less-activated nitroarenes, this compound is better suited for electrosynthesis, where the reduction potential can be precisely controlled, avoiding over-reduction or side reactions often encountered with harsh chemical reductants.[9]

Evidence DimensionProduction Scale
Target Compound DataUp to 107 g per run for a related trifluoromethylaniline.
Comparator Or BaselineTraditional reduction methods using metal catalysts and hydrogen gas, which pose safety and reagent waste challenges.[10]
Quantified DifferenceDemonstrated scalability to >100g scale using a safer, reagent-free electrochemical method.
ConditionsContinuous flow electrolysis in a divided cell with a sulfuric acid/methanolic medium.

This compound is highly compatible with modern, scalable, and sustainable electrosynthesis workflows, reducing reliance on hazardous reagents and simplifying downstream processing.

Enhanced Reactivity Profile in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile, which is accelerated by strongly electron-withdrawing substituents.[4][11] Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is the most effective halogen for activating an aromatic ring for SNAr due to its high electronegativity.[3][11] This effect stabilizes the intermediate Meisenheimer complex. Consequently, an aryl fluoride like 2-Fluoro-5-nitrobenzotrifluoride will react orders of magnitude faster than its chloro- or bromo-analogs in SNAr.[3] This heightened reactivity allows for milder reaction conditions, shorter reaction times, and potentially higher yields compared to other halogenated substitutes.

Evidence DimensionRelative Reaction Rate in SNAr
Target Compound DataFastest reaction rate (F > Cl > Br > I).
Comparator Or BaselineAryl chlorides, bromides, and iodides, which are significantly less reactive in SNAr.
Quantified DifferenceOrders of magnitude faster than other halides.
ConditionsStandard Nucleophilic Aromatic Substitution (SNAr) conditions.

Procuring the fluoro-substituted compound enables more efficient chemical processes, potentially lowering energy costs and increasing throughput compared to using less reactive halogenated starting materials.

Agrochemical Intermediate Synthesis

This compound is the right choice for the synthesis of complex agrochemicals where the 2-nitro-4-trifluoromethylaniline core is required. Its specific isomerism and high reactivity ensure high-yield conversion in established, multi-step manufacturing processes.[1][5]

Pharmaceutical Building Block for APIs

As a precursor for 3-trifluoromethylanilines, this compound is ideal for pharmaceutical R&D and process scale-up utilizing modern electrosynthesis.[6][7] Its compatibility with scalable, reagent-free reduction methods makes it a preferred starting material for building complex active pharmaceutical ingredients.

Development of Novel Fluorinated Materials

In materials science, where precise control over electronic properties is key, this compound serves as an excellent starting point. The high reactivity of the fluorine atom in SNAr reactions allows for the controlled introduction of various functional groups, enabling the synthesis of novel polymers or functional dyes with tailored properties.[1]

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

400-74-8

Wikipedia

2-Fluoro-5-nitrobenzotrifluoride

Dates

Last modified: 08-15-2023

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